Cyanidin 3-xylosyl(feruloylglucosyl)galactoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Here are some areas of scientific research involving Cy3XF:

Food Science

Researchers are interested in understanding the role of Cy3XF and other anthocyanidins in the color and quality of fruits and vegetables. [] This can inform breeding programs to develop fruits with specific colors or health benefits.

Natural Product Chemistry

Scientists are studying the chemical structure and properties of Cy3XF, including its stability and interactions with other food components. [] This knowledge can be used to develop methods to preserve the color and health benefits of anthocyanidins in processed foods.

Biochemistry

Researchers are investigating how Cy3XF is absorbed and metabolized by the body. [] This information is important for understanding the potential health effects of anthocyanidins.

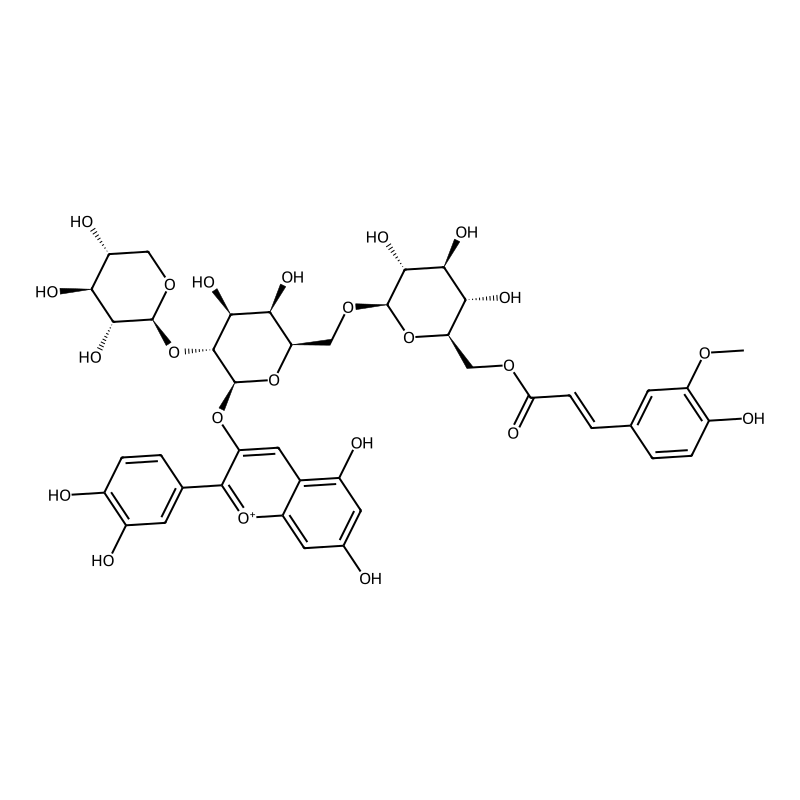

Cyanidin 3-xylosyl(feruloylglucosyl)galactoside is a complex anthocyanin compound characterized by its unique structure, which includes a cyanidin core substituted with a xylosyl group and a feruloyl-glucosyl-galactoside moiety. This compound is primarily found in various plant sources, contributing to the pigmentation of fruits and vegetables, particularly in black carrots. Its chemical formula is .

The compound exhibits significant structural diversity due to the presence of different sugar moieties and acyl groups, which influence its stability and biological properties. The presence of feruloyl groups is noteworthy as they are known to enhance the antioxidant capacity of anthocyanins.

There's no widely available data on the safety of C3XFG. Anthocyanins are generally considered safe for consumption in amounts typically found in food []. However, further research is needed to determine the safety of concentrated forms.

Limitations and Future Research

- Information on the natural occurrence, function, and specific properties of C3XFG is scarce.

- More research is needed to understand its potential health effects and safety profile.

- Hydrolysis: Under acidic or enzymatic conditions, the glycosidic bonds can be hydrolyzed, leading to the release of free cyanidin and other sugar moieties.

- Degradation: Exposure to light and heat can induce degradation pathways, resulting in the formation of colored degradation products or loss of color .

- Oxidation: The phenolic structure is susceptible to oxidation, which can alter its antioxidant properties and lead to the formation of various reactive species.

Cyanidin 3-xylosyl(feruloylglucosyl)galactoside exhibits various biological activities:

- Antioxidant Activity: This compound demonstrates strong antioxidant properties, which help in scavenging free radicals and reducing oxidative stress .

- Anti-inflammatory Effects: Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its potential therapeutic applications in inflammatory diseases .

- Antimicrobial Properties: There is evidence indicating that this compound possesses antimicrobial activity against certain pathogens, enhancing its utility in food preservation and health applications .

The synthesis of cyanidin 3-xylosyl(feruloylglucosyl)galactoside can be achieved through several methods:

- Natural Extraction: It can be extracted from plant sources like black carrots using solvents such as ethanol or methanol followed by purification techniques like chromatography.

- Chemical Synthesis: Laboratory synthesis typically involves glycosylation reactions where cyanidin is reacted with xylosyl and feruloyl-glucosyl-galactose donors under specific conditions to form the target compound .

- Biotechnological Approaches: Enzymatic methods using specific glycosyltransferases can also be employed for synthesizing this compound more efficiently.

Cyanidin 3-xylosyl(feruloylglucosyl)galactoside has several applications across various fields:

- Food Industry: Used as a natural colorant due to its vibrant hue, it enhances the visual appeal of food products while providing health benefits.

- Nutraceuticals: Its antioxidant and anti-inflammatory properties make it suitable for use in dietary supplements aimed at promoting health.

- Cosmetics: The compound's skin-protective properties are being explored for incorporation into cosmetic formulations .

Interaction studies have focused on how cyanidin 3-xylosyl(feruloylglucosyl)galactoside interacts with other compounds:

- Synergistic Effects: Research indicates that combining this anthocyanin with other polyphenols can enhance its bioactivity, particularly in terms of antioxidant capacity.

- Metabolic Pathways: Studies have shown that this compound may influence metabolic pathways related to inflammation and oxidative stress, suggesting potential therapeutic roles in chronic diseases .

Cyanidin 3-xylosyl(feruloylglucosyl)galactoside shares similarities with other anthocyanins but possesses unique features due to its specific sugar and acyl substitutions. Here are some similar compounds for comparison:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Cyanidin 3-xylosyl-glucosyl-galactoside | Lacks feruloyl group | |

| Cyanidin 3-xylosyl(sinapoylglucosyl)galactoside | Contains sinapoyl instead of feruloyl | |

| Peonidin 3-xylosylglucosylgalactoside | Derived from peonidin, differing in core structure | |

| Delphinidin-3-glucoside | Different aglycone structure |

The unique aspect of cyanidin 3-xylosyl(feruloylglucosyl)galactoside lies in its combination of xylosyl substitution and the presence of a feruloyl group, which enhances its stability and biological activity compared to other similar compounds.

Molecular Composition and Formula (C42H47O23+)

Cyanidin 3-xylosyl(feruloylglucosyl)galactoside represents a complex anthocyanin compound with the molecular formula C42H47O23+ [1] [2] [3]. This compound possesses a molecular weight of 919.8 g/mol and a monoisotopic mass of 919.250264194 g/mol [1] [2] [4]. The compound is registered under the Chemical Abstracts Service number 142561-99-7 [1] [3] [5].

The molecular structure consists of a cyanidin aglycone core modified with multiple sugar moieties and an acyl group [3]. The structural complexity arises from the presence of a xylosyl group at the 3-position, along with a galactoside linked to a glucosyl-feruloyl moiety at the 6-position [3]. This acylation with ferulic acid distinguishes the compound from simple anthocyanin glycosides and contributes to its enhanced stability and unique properties [3].

| Property | Value |

|---|---|

| Chemical Name | Cyanidin 3-xylosyl(feruloylglucosyl)galactoside |

| Molecular Formula | C42H47O23+ |

| Molecular Weight (g/mol) | 919.8 |

| Monoisotopic Mass (g/mol) | 919.250264194 |

| CAS Registry Number | 142561-99-7 |

| PubChem CID | 56776253 |

| InChI Key | MUQNMJSHMPEZCV-JHCRVGSQSA-O |

Stereochemistry and Conformational Analysis

The stereochemical complexity of cyanidin 3-xylosyl(feruloylglucosyl)galactoside is reflected in its detailed IUPAC name, which specifies the configuration of each chiral center [1] [3]. The compound exists in the flavylium cation form under acidic conditions, which is characteristic of anthocyanins [6]. The stereochemistry plays a crucial role in determining the compound's biological activity and stability.

Research on anthocyanin stereochemistry has shown that the configuration of sugar moieties and their linkage positions significantly affect the reactivity and stability of cyanidin derivatives [7]. The stereochemical arrangement influences the compound's susceptibility to hydration reactions and its interaction with other molecules. The three-dimensional structure involves multiple chiral centers in the sugar units, with specific stereochemical configurations that affect the compound's physical and chemical properties [8] [9].

The conformational analysis reveals that acylated anthocyanins like cyanidin 3-xylosyl(feruloylglucosyl)galactoside can undergo intramolecular association, where the ferulic acid residue stacks with the anthocyanidin nucleus [10]. This stacking interaction contributes to the enhanced stability observed in acylated anthocyanins compared to their non-acylated counterparts [10].

Structural Characterization Methods

Spectroscopic Analytical Techniques

Nuclear Magnetic Resonance spectroscopy serves as the primary method for structural elucidation of cyanidin 3-xylosyl(feruloylglucosyl)galactoside [6]. The compound's NMR characterization involves complex spectra due to the presence of multiple sugar units and the ferulic acid moiety. One-dimensional proton NMR and two-dimensional techniques such as COSY, HMBC, and HSQC are employed to assign chemical shifts and determine connectivity patterns [11].

The 13C NMR spectroscopy provides information about the carbon framework and confirms the flavylium cation structure. Characteristic chemical shifts for the C2 carbon appear around 160 ppm, while C3 resonates at approximately 135 ppm, indicating the presence of the intact flavylium structure rather than the open chalcone form [6].

Mass spectrometry techniques, particularly electrospray ionization mass spectrometry, are essential for molecular weight confirmation and fragmentation pattern analysis [12] [13]. The compound readily ionizes due to its cationic nature, providing enhanced sensitivity compared to neutral compounds [12]. Tandem mass spectrometry allows for detailed structural characterization through fragmentation patterns that reveal the nature and position of sugar substitutions [13].

UV-Visible spectroscopy provides information about the electronic transitions and chromophore characteristics. The compound exhibits the typical anthocyanin absorption pattern with maximum absorption in the visible region around 510-520 nm and additional absorption bands in the UV region [14]. The presence of the ferulic acid moiety contributes to the overall spectral properties and may cause bathochromic shifts compared to non-acylated anthocyanins [15].

| Analytical Technique | Application | Key Information Obtained |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and stereochemical analysis | Chemical shifts, coupling constants, stereochemistry |

| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation pattern analysis | Molecular ion peaks, fragmentation patterns |

| UV-Visible Spectroscopy | Electronic transitions and chromophore characterization | Maximum absorption wavelengths, molar absorptivity |

| Infrared Spectroscopy (IR) | Functional group identification | Vibrational frequencies of bonds |

| Fluorescence Spectroscopy | Excited state properties and quantum yield determination | Fluorescence emission maxima, excitation wavelengths |

Chromatographic Identification Methodologies

High Performance Liquid Chromatography represents the most widely used method for identification and quantification of cyanidin 3-xylosyl(feruloylglucosyl)galactoside [16]. The compound's chromatographic behavior is influenced by its multiple hydroxyl groups and the presence of the ferulic acid moiety. Reversed-phase HPLC with C18 columns is commonly employed, utilizing gradient elution systems with acidified mobile phases to maintain the anthocyanin in its stable flavylium form [16] [17].

The mobile phase composition typically consists of water, acetonitrile, and methanol with acid modifiers such as formic acid or phosphoric acid [16]. The acidic conditions ensure that the anthocyanin remains in its highly absorbing flavylium cation form, which exhibits maximum absorbance around 520 nm [16]. Detection is commonly performed using diode array detectors, allowing for spectral characterization during chromatographic separation [17].

Ultra High Performance Liquid Chromatography provides enhanced resolution and shorter elution times compared to conventional HPLC methods [16]. The improved separation efficiency is particularly beneficial for complex anthocyanin mixtures where structural isomers must be resolved. LC-MS coupling provides additional structural information through mass spectral data, enabling unambiguous identification of the compound [12] [13].

Hydrophilic Interaction Chromatography has emerged as a complementary technique for anthocyanin separation, particularly useful for highly polar compounds [18]. The orthogonal selectivity of HILIC compared to reversed-phase chromatography can resolve coelution problems encountered in one-dimensional separations [18]. This technique is especially valuable for preparative-scale isolation of anthocyanins from complex plant extracts [18].

| Chromatographic Method | Separation Principle | Detection Method |

|---|---|---|

| High Performance Liquid Chromatography (HPLC) | Partition between mobile and stationary phases | Diode Array Detector (DAD), UV detection at 520 nm |

| Ultra High Performance Liquid Chromatography (UHPLC) | Enhanced separation efficiency with sub-2μm particles | DAD, MS detection |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combined separation and mass detection | Electrospray ionization MS |

| Reversed Phase Liquid Chromatography (RPLC) | Hydrophobic interactions with C18 stationary phase | UV-Vis detection |

| Hydrophilic Interaction Chromatography (HILIC) | Polar interactions for highly polar compounds | UV detection with acidic mobile phase |

Physical Properties

Molecular Weight and Density

Cyanidin 3-xylosyl(feruloylglucosyl)galactoside exhibits a molecular weight of 919.8 g/mol, which places it among the larger anthocyanin compounds due to the presence of multiple sugar units and the ferulic acid moiety [1] [2] [3]. The monoisotopic mass of 919.250264194 g/mol provides precise mass information for analytical applications [4]. The compound's substantial molecular weight reflects its complex structure with 42 carbon atoms, 47 hydrogen atoms, and 23 oxygen atoms [1] [2].

The density of the compound has not been extensively characterized in the literature, but computational predictions suggest values consistent with other large anthocyanin molecules. The molecular size and complexity contribute to its physical properties, including its interaction with solvents and other molecules [4].

Solubility Characteristics

The solubility of cyanidin 3-xylosyl(feruloylglucosyl)galactoside is influenced by its multiple hydroxyl groups and the ionic nature of the flavylium cation [4]. Computational predictions indicate a water solubility of approximately 3.48×10⁻¹ g/L with a LogS value of -3.44 [4]. The Log P value of 1.28 suggests moderate lipophilicity, which is typical for acylated anthocyanins [4].

The compound's solubility characteristics are pH-dependent, with enhanced solubility in acidic conditions where the flavylium cation is stabilized [19]. The presence of multiple sugar units generally increases water solubility compared to the aglycone, while the ferulic acid moiety may contribute to interactions with organic solvents [19]. These solubility properties are crucial for extraction, purification, and formulation applications [19].

Spectral Properties

The UV-Visible spectral properties of cyanidin 3-xylosyl(feruloylglucosyl)galactoside reflect its anthocyanin nature with characteristic absorption bands [20] [14]. The compound exhibits maximum absorption in the visible region between 510-520 nm, which is typical for cyanidin derivatives [20] [14]. This visible absorption is responsible for the compound's red to purple coloration in acidic solutions.

The UV region shows absorption maxima around 270-280 nm, characteristic of the flavonoid chromophore system [20] [14]. The presence of the ferulic acid moiety may contribute additional absorption bands and influence the overall spectral profile [15]. The compound's molar absorptivity is expected to be high, typically exceeding 10,000 L·mol⁻¹·cm⁻¹, which is characteristic of anthocyanins [20] [21].

Fluorescence properties of the compound are generally weak, as is typical for anthocyanin glycosides [22]. The fluorescence emission, if present, would be significantly reduced compared to the aglycone due to the sugar substitutions [22]. The bathochromic shift compared to simple anthocyanins is attributed to the extended conjugation and the presence of electron-donating groups [15].

| Physical Property | Value/Description |

|---|---|

| Appearance | Powder, crystalline solid |

| Solubility in Water | 3.48×10⁻¹ g/L (calculated) |

| Log P (Partition Coefficient) | 1.28 (calculated) |

| Log S (Solubility) | -3.44 (calculated) |

| Stability | pH-dependent, stable in acidic conditions |

| Color | Red to purple in acidic solutions |

| Thermal Stability | Thermally labile, degrades at elevated temperatures |

| Spectral Property | Value/Range |

|---|---|

| UV-Vis λmax (Visible) | 510-520 nm (typical for cyanidin derivatives) |

| UV-Vis λmax (UV Region) | 270-280 nm |

| Molar Absorptivity (ε) | High (>10,000 L·mol⁻¹·cm⁻¹) |

| Fluorescence Emission | Weak fluorescence in visible range |

| Characteristic UV Absorption | Two-band system: benzoyl and cinnamoyl groups |

| Bathochromic Shift | Red-shifted compared to simple anthocyanins |